molecular formula C18H16N4O9 B14725440 Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl CAS No. 6632-20-8

Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl

Cat. No.: B14725440
CAS No.: 6632-20-8
M. Wt: 432.3 g/mol
InChI Key: OIXBXXCSARZQSW-UHFFFAOYSA-N
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Description

Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is a complex organic compound characterized by the presence of two nitrophenyl groups and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl typically involves the reaction of 2-cyclohexyl-4,6-dinitrophenol with 2,4-dinitrophenol in the presence of a suitable etherification agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl ethers.

Scientific Research Applications

Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target pathways.

Comparison with Similar Compounds

Similar Compounds

    Ether, 2,4,6-trinitrophenyl 2,4-dinitrophenyl: Similar structure but with an additional nitro group.

    Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4,6-trinitrophenyl: Similar structure but with an additional nitro group on the second phenyl ring.

Uniqueness

Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is unique due to the presence of both cyclohexyl and dinitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

6632-20-8

Molecular Formula

C18H16N4O9

Molecular Weight

432.3 g/mol

IUPAC Name

1-cyclohexyl-2-(2,4-dinitrophenoxy)-3,5-dinitrobenzene

InChI

InChI=1S/C18H16N4O9/c23-19(24)12-6-7-17(15(9-12)21(27)28)31-18-14(11-4-2-1-3-5-11)8-13(20(25)26)10-16(18)22(29)30/h6-11H,1-5H2

InChI Key

OIXBXXCSARZQSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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